molecular formula C12H13ClO3 B1369421 6-(2-Chlorophenyl)-6-oxohexanoic acid CAS No. 898792-61-5

6-(2-Chlorophenyl)-6-oxohexanoic acid

Cat. No. B1369421
CAS RN: 898792-61-5
M. Wt: 240.68 g/mol
InChI Key: YOIOTRBILKEUJT-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-6-oxohexanoic acid, also known as 6-chlorohexanoic acid, is a chlorinated fatty acid found in many organisms. It is an important intermediate in the synthesis of other compounds and is used in the production of pharmaceuticals, pesticides, and other chemicals. The acid has been studied extensively for its biochemical and physiological effects, as well as its applications in scientific research.

Scientific Research Applications

Pharmacological Applications

6-(2-Chlorophenyl)-6-oxohexanoic acid: and its derivatives are known for their significant pharmacological properties. They have been studied for their potential as EGFR and erbB2 inhibitors , which are important targets in cancer therapy . Additionally, these compounds have been explored as DNA/RNA binding ligands , offering a pathway for the development of new therapeutic agents .

Antitumor Agents

Research has indicated that derivatives of 6-(2-Chlorophenyl)-6-oxohexanoic acid could be effective as antitumor agents . This is due to their ability to interact with various biological pathways that are crucial in the proliferation and survival of cancer cells .

Anti-Alzheimer Agents

The benzimidazole scaffold, which is structurally related to 6-(2-Chlorophenyl)-6-oxohexanoic acid , has been recommended for research as potential anti-Alzheimer agents . This suggests that similar compounds could be synthesized and tested for their efficacy in treating neurodegenerative diseases .

Antidiabetic Agents

Compounds derived from 6-(2-Chlorophenyl)-6-oxohexanoic acid have been proposed as antidiabetic agents . These derivatives could play a role in modulating blood sugar levels and providing new avenues for diabetes management .

Antiparasitic and Antimicrobial Agents

The structural analogs of 6-(2-Chlorophenyl)-6-oxohexanoic acid have shown promise as antiparasitic and antimicrobial agents . This is particularly important in the development of new treatments for infections caused by resistant strains of parasites and bacteria .

Analgesic and Anti-inflammatory Agents

There is evidence to suggest that certain derivatives of 6-(2-Chlorophenyl)-6-oxohexanoic acid could be used as analgesic and anti-inflammatory agents . These compounds could contribute to pain management and the treatment of inflammatory conditions .

Optical Chemical Sensors

Beyond its therapeutic applications, the benzimidazole scaffold, related to 6-(2-Chlorophenyl)-6-oxohexanoic acid , has been utilized in materials chemistry as optical chemical sensors . These sensors have applications in medicine, environmental science, and chemical technology, offering advantages over other sensing devices .

Antioxidant Agents

Benzimidazole derivatives grafted with aromatic nuclei, similar to 6-(2-Chlorophenyl)-6-oxohexanoic acid , have been noted for their antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases .

properties

IUPAC Name

6-(2-chlorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIOTRBILKEUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604404
Record name 6-(2-Chlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-6-oxohexanoic acid

CAS RN

898792-61-5
Record name 2-Chloro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Chlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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